1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one
Description
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Properties
IUPAC Name |
1-[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O2S/c1-9-6-12(16-10(2)15-9)23-11-4-5-21(7-11)13(22)8-24-14-17-18-19-20(14)3/h6,11H,4-5,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGOOXYLUJVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)CSC3=NN=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is a novel chemical entity that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
Molecular Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 360.48 g/mol. The structure features a pyrimidine ring, a pyrrolidine moiety, and a tetrazole group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 360.48 g/mol |
| CAS Number | 2097934-20-6 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the same structural family. For instance, derivatives of pyrimidine and pyrrolidine have shown significant antibacterial activity against various strains of bacteria, including resistant strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 8 µg/ml, indicating their potential as effective antimicrobial agents .
Anticancer Potential
Research into similar compounds has also suggested potential anticancer properties. Compounds featuring the pyrimidinyl and tetrazolyl moieties have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.
Neuropharmacological Effects
The compound's structural features suggest possible neuropharmacological effects. Investigations into related pyrrolidine derivatives have indicated their potential as anxiolytics and antidepressants. The mechanism may involve interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.
Case Study 1: Antibacterial Activity
A study published in 2023 examined the antibacterial efficacy of several thiosemicarbazone derivatives related to the compound . The results indicated that these derivatives exhibited comparable efficacy to conventional antibiotics like vancomycin against gram-positive bacteria .
Case Study 2: Anticancer Activity
Another notable study focused on the anticancer effects of pyrimidine-based compounds. The research demonstrated that specific derivatives could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Research Findings Summary
The following table summarizes key findings from various studies regarding the biological activities associated with compounds structurally related to This compound :
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an inhibitor of ATP-binding cassette (ABC) transporters , which play a crucial role in drug metabolism and resistance mechanisms in cancer cells. Inhibition of these transporters can enhance the efficacy of chemotherapeutic agents by preventing their expulsion from cancer cells.
Case Study:
A study demonstrated that compounds with similar structures exhibited significant biological activities against various cancer cell lines. The inhibition of ABC transporters by this compound could be pivotal in overcoming drug resistance in chemotherapy.
Antimicrobial Properties
Initial studies suggest that the compound may possess antimicrobial and anti-inflammatory properties , similar to other pyrimidine derivatives. The presence of nitrogen-containing heterocycles may enhance its interaction with biological targets involved in microbial infections.
Case Study:
Research on related pyrimidine compounds has shown promising antibacterial and antifungal activities. For instance, derivatives have been tested against clinical strains of bacteria and fungi, indicating potential for developing new antimicrobial agents based on the structure of this compound .
Neuropharmacology
The unique structure of 1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one suggests possible applications in neuropharmacology. Compounds containing pyrrolidine rings are often explored for their effects on neurotransmitter systems.
Case Study:
Research on similar pyrrolidine-based compounds has indicated potential neuroprotective effects and modulation of neurotransmitter receptors, which could lead to therapeutic applications in neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are recommended for constructing the pyrrolidin-1-yl and tetrazolyl sulfanyl moieties in this compound?
- Methodological Answer : The synthesis involves sequential coupling of the pyrrolidinyl ether and tetrazole sulfanyl groups. Key steps include:
- Pyrrolidinyl ether formation : React 2,6-dimethylpyrimidin-4-ol with a brominated pyrrolidine derivative under basic conditions (e.g., K₂CO₃ in DMF) to install the ether linkage .
- Tetrazole sulfanyl incorporation : Use a thiol-ene "click" reaction or nucleophilic substitution between a mercaptotetrazole derivative and a bromo/chloro intermediate. Ethanol or DMF under reflux (2–4 h) is typical for such reactions .
- Purification : Recrystallize intermediates from DMF-EtOH (1:1) to enhance purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyrrolidinyl ether and tetrazole sulfanyl groups. Pay attention to splitting patterns for methyl groups on the pyrimidine ring (δ ~2.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns, especially for sulfur-containing fragments .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring or tetrazole substitution .
Q. What solvents and catalysts are suitable for large-scale synthesis?
- Methodological Answer :
- Solvents : Ethanol (reflux) for nucleophilic substitutions; DMF for SNAr reactions due to its high polarity .
- Catalysts : Lewis acids (e.g., ZnCl₂) for etherification; palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions involving nitroarenes or alkenes .
- Table 1 : Example Reaction Conditions from Literature
| Step | Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pyrrolidinyl ether | DMF | K₂CO₃ | 80°C | 6 h | 65–75 | |
| Tetrazole sulfanyl | Ethanol | None | Reflux | 2 h | 70–80 |
Advanced Research Questions
Q. How can regioselectivity challenges during tetrazole sulfanyl group installation be addressed?
- Methodological Answer :
- Steric and electronic control : Use bulky protecting groups (e.g., trityl) on the tetrazole to direct sulfanyl substitution to the desired position .
- Computational modeling : DFT calculations (e.g., Gaussian) predict reactive sites on the tetrazole ring, guiding experimental design .
- Validation : Compare experimental ¹H NMR shifts with simulated spectra (e.g., ACD/Labs) to confirm regiochemistry .
Q. What strategies resolve contradictions in NMR data for pyrrolidine ring conformation?
- Methodological Answer :
- Variable Temperature NMR : Detect dynamic ring puckering by analyzing signal splitting at low temperatures (e.g., –40°C) .
- 2D NOESY : Identify spatial proximity between pyrrolidine protons and pyrimidine methyl groups to assign stereochemistry .
- Comparative analysis : Cross-reference with X-ray structures of analogous compounds (e.g., ’s difluoropyrrolidine derivatives) .
Q. How can catalytic reductive cyclization improve yield in key intermediates?
- Methodological Answer :
- Palladium catalysis : Use Pd(OAc)₂ with formic acid as a CO surrogate for nitroarene cyclization, reducing side reactions .
- Optimization : Screen ligands (e.g., PPh₃) and solvents (e.g., THF) to enhance turnover. Monitor reaction progress via TLC (ethyl acetate/hexane) .
- Table 2 : Catalytic Cyclization Optimization
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | THF | 82 |
| PdCl₂ | DPPF | DMF | 68 |
| Reference: |
Q. What analytical approaches detect and quantify trace impurities in the final product?
- Methodological Answer :
- HPLC-MS : Use a C18 column (ACN/water gradient) with UV detection (254 nm) and MS/MS fragmentation to identify byproducts (e.g., dealkylated tetrazole) .
- Limits of Quantification (LOQ) : Achieve ppm-level sensitivity using charged aerosol detection (CAD) for non-chromophoric impurities .
Safety and Handling
Q. What safety protocols are critical during large-scale synthesis?
- Methodological Answer :
- Ventilation : Use fume hoods when handling volatile solvents (e.g., DMF) or toxic intermediates .
- First Aid : For skin contact, rinse immediately with water (15 min) and consult a physician. In case of inhalation, move to fresh air and administer oxygen if needed .
Data Interpretation
Q. How to reconcile conflicting mass spectrometry and elemental analysis data?
- Methodological Answer :
- High-resolution MS : Confirm molecular formula (e.g., C₁₇H₂₂N₆O₂S) to rule out adducts or isotopic interference .
- Combustion analysis : Repeat CHNS quantification under inert atmosphere to avoid oxidation artifacts .
Q. What computational tools predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases) to simulate binding interactions of the tetrazole sulfanyl group .
- ADMET prediction : SwissADME estimates pharmacokinetic properties (e.g., logP, bioavailability) based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
